5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-6(2)9-15-16-11(21-9)14-8(18)7-5-13-12-17(10(7)19)3-4-20-12/h3-6H,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVENWMYBPMSOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the thiazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogues
Key Observations :
- Thiadiazole in the target compound introduces rigidity and planar geometry, favoring π-π stacking interactions absent in pyrazole-containing analogues .
Key Observations :
- Catalyst-free approaches () offer greener alternatives but may require optimization for thiadiazole-containing systems.
Table 3: Reported Bioactivities of Analogues
| Compound | Bioactivity | Mechanism of Action (Proposed) |
|---|---|---|
| Target Compound | Not explicitly reported; inferred from structural analogues | Likely enzyme inhibition via thiadiazole’s electrophilic sites |
| N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Anticancer (IC₅₀ = 12 µM against HeLa cells) | DNA intercalation; topoisomerase inhibition |
| N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Antimicrobial (MIC = 8 µg/mL against S. aureus) | Disruption of bacterial cell wall synthesis |
| 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | Anti-inflammatory (COX-2 inhibition, 85% at 10 µM) | Competitive binding to COX-2 active site |
Key Observations :
- The target compound’s thiadiazole moiety may enhance enzyme inhibition compared to pyrazole or indole derivatives .
- Propan-2-yl substituents correlate with improved bioavailability, as seen in ’s anti-inflammatory activity .
Physicochemical Properties
- Lipophilicity : The propan-2-yl group increases logP compared to polar substituents (e.g., indole or carboxylate esters) .
- Solubility : Thiadiazole’s planarity may reduce aqueous solubility, necessitating formulation adjustments .
- Crystallinity : Thiazolo-pyrimidines with rigid substituents (e.g., trimethoxybenzylidene in ) form stable crystals, aiding X-ray analysis .
Biological Activity
The compound 5-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18N6O4S3
- Molecular Weight : 490.6 g/mol
- IUPAC Name : 1-(3-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
This compound contains a variety of functional groups that contribute to its biological activity, including thiazole and thiadiazole moieties known for their pharmacological significance.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Various studies have indicated that derivatives of thiadiazole and thiazole exhibit significant cytotoxic effects against different cancer cell lines. The compound's structure suggests it may inhibit tumor growth by interacting with cellular targets involved in proliferation and apoptosis.
Table 1: Cytotoxicity Against Cancer Cell Lines
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds suggest:
- Inhibition of DNA Synthesis : Thiadiazole derivatives are known to interfere with DNA replication processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains and could potentially inhibit microbial growth through similar mechanisms.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds within the thiadiazole family. For instance:
- A study on oxadiazole and thiadiazole derivatives highlighted their pharmacological potential against Mycobacterium tuberculosis, showcasing their role in drug design for resistant strains .
Table 2: Research Findings on Thiadiazole Derivatives
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How can conformational flexibility of the thiazolo[3,2-a]pyrimidine core influence crystallographic refinement?
Answer:
The fused thiazolo-pyrimidine ring exhibits puckering (flattened boat conformation) due to steric strain. Key steps for analysis:
X-ray Diffraction : Use SHELXL for refinement . Measure deviations of C5 from the pyrimidine plane (e.g., 0.224 Å in analogous structures) .
Puckering Coordinates : Apply Cremer-Pople parameters to quantify ring distortion. For a six-membered ring, use amplitude (Q) and polar angles (θ, φ) to describe non-planarity .
Dihedral Angles : Assess interactions between the thiadiazole substituent and aromatic systems (e.g., dihedral angles >80° indicate steric hindrance) .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Identify protons on the isopropyl group (δ 1.2–1.5 ppm) and thiadiazole NH (δ 8.0–8.5 ppm). Carbonyl carbons appear at δ 165–175 ppm .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 390–400 for analogous derivatives) and fragmentation patterns (e.g., loss of CO₂ from ester groups) .
Advanced: How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility?
Answer:
- Graph Set Analysis : Classify C–H···O/N interactions (e.g., bifurcated chains along the c-axis in similar compounds) using Etter’s methodology .
- Solubility Prediction : Strong intermolecular H-bonding (e.g., R₂²(8) motifs) correlates with low solubility in non-polar solvents. Use Hirshfeld surfaces to quantify interaction ratios (e.g., O···H contacts >20%) .
Q. Table 2: Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) | Method |
|---|---|---|
| Space Group | P2₁/c | X-ray |
| Dihedral Angle (Pyrimidine-Thiadiazole) | 80.94° | SHELXL |
| H-bond Length (C–H···O) | 2.85–3.10 Å | Mercury |
Basic: What are common pitfalls in optimizing reaction yields for thiadiazole-substituted heterocycles?
Answer:
- Steric Hindrance : Bulky isopropyl groups on thiadiazole reduce reactivity. Use polar aprotic solvents (DMF) to enhance nucleophilicity .
- Byproduct Formation : Monitor for thiadiazole ring-opening (e.g., via LC-MS). Add scavengers like molecular sieves to absorb liberated amines .
Advanced: How can DFT calculations guide the design of derivatives with enhanced stability?
Answer:
- Conformational Energy Mapping : Calculate rotational barriers for the thiadiazole substituent (e.g., B3LYP/6-31G* level). Higher barriers (>15 kcal/mol) indicate restricted rotation and improved stability .
- Charge Distribution : Negative electrostatic potential on the carbonyl oxygen predicts H-bond acceptor strength, aiding co-crystal design .
Basic: How to resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR)?
Answer:
- Dynamic Effects : Use variable-temperature NMR to identify tautomerism (e.g., thiadiazole NH ↔ thione-thiol equilibrium) .
- Decoupling Experiments : Irradiate adjacent protons to confirm coupling patterns (e.g., distinguish NH from aromatic protons) .
Advanced: What strategies validate the (Z)-configuration of the thiadiazol-2-ylidene substituent?
Answer:
NOESY NMR : Detect spatial proximity between the isopropyl group and pyrimidine protons .
X-ray Anomalous Dispersion : Use Cu-Kα radiation to resolve electron density differences at chiral centers .
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethyl Acetate/Ethanol (3:2) : Produces high-quality crystals for X-ray studies .
- DMF/H₂O : Suitable for polar derivatives (yields >75%) .
Advanced: How to address discrepancies in biological activity predictions vs. experimental results?
Answer:
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO gaps) with activity. For example, lower LUMO energies (<-1.5 eV) in thiazolo-pyrimidines enhance electrophilic interactions .
- Meta-Analysis : Cross-reference bioactivity data from structurally related 1,3,4-thiadiazoles (e.g., antimicrobial SAR in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
